1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole is a heterocyclic compound that contains a fused ring system incorporating cyclopentane, thiopyrano, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of cyclopentanone with thiourea and subsequent cyclization can yield the desired compound . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products. The scalability of the synthesis process is crucial for industrial applications, and ongoing research aims to improve the efficiency and cost-effectiveness of production methods .
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole can be compared with other similar compounds, such as:
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and medicine.
Thiopyran: A sulfur-containing heterocycle with potential biological activities.
Cyclopentane: A simple hydrocarbon ring that forms the basis for more complex fused ring systems.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its individual components.
Properties
CAS No. |
383407-03-2 |
---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2-thia-4,6-diazatricyclo[7.3.0.03,7]dodeca-1(12),3(7),4,8,10-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-6-4-7-9(11-5-10-7)12-8(6)3-1/h1-5H,(H,10,11) |
InChI Key |
YGHJLPPPOUOTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(N=CN3)SC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.